4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C18H17N5O5S . This compound is notable for its unique structure, which includes a triazole ring, a nitrophenyl group, and a trimethoxyphenyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product
Chemical Reactions Analysis
4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the compound’s observed biological effects. The pathways involved include the inhibition of microtubule polymerization and the induction of oxidative stress .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol include:
4-{[(E)-(4-Dimethylamino)phenyl]methylidene}amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a dimethylamino group instead of a nitrophenyl group.
5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: This compound features an additional trimethoxyphenyl group, which may alter its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H17N5O5S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-[(E)-(3-nitrophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17N5O5S/c1-26-14-8-12(9-15(27-2)16(14)28-3)17-20-21-18(29)22(17)19-10-11-5-4-6-13(7-11)23(24)25/h4-10H,1-3H3,(H,21,29)/b19-10+ |
InChI Key |
SYRKLRCBJVWTBL-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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